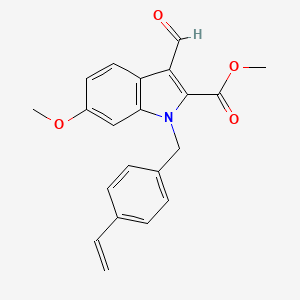
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C20H17NO4. This compound is characterized by its indole core structure, which is substituted with various functional groups, including a formyl group, a methoxy group, and a vinylbenzyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3
Biological Activity
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a formyl group, a methoxy group, and a vinylbenzyl moiety, which contributes to its reactivity and biological interactions.
- Molecular Formula : CHN O
- Molecular Weight : 349.39 g/mol
- CAS Number : 1170067-30-7
The presence of electron-donating groups like methoxy and vinyl enhances the reactivity of the indole ring, making it a candidate for various biological interactions.
Antimicrobial Activity
Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, similar to other indoles:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| E. coli | 0.004 mg/mL | Highly sensitive |
| S. aureus | 0.015 mg/mL | Good activity |
| B. cereus | 0.008 mg/mL | Very good activity |
| En. cloacae | 0.004 mg/mL | Excellent activity |
These results suggest that this compound possesses potent antimicrobial properties, potentially outperforming traditional antibiotics in some cases .
Cytotoxicity Studies
In cytotoxicity assessments using human normal fetal lung fibroblast (MRC-5) cell lines, this compound demonstrated no significant cytotoxic effects at concentrations up to , with cell viability remaining above 91% compared to untreated controls. This indicates a favorable safety profile for further pharmacological exploration .
Pharmacological Potential
The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where serotonin receptor modulation is beneficial. Compounds with similar indole structures have shown promise as serotonin receptor antagonists.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to simpler indole derivatives. The SAR studies indicate that modifications at specific positions on the indole ring can significantly influence both antimicrobial and cytotoxic properties.
Case Studies and Research Findings
Recent research has highlighted the importance of exploring various derivatives of indole compounds for their biological activities. For instance:
- Antimicrobial Efficacy : A study evaluated several indole derivatives and found that those with electron-donating groups exhibited improved antibacterial activities against resistant strains.
- Neuroprotective Effects : Another study indicated that certain indole derivatives could protect against neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.
Properties
IUPAC Name |
methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)12-22-19-11-16(25-2)9-10-17(19)18(13-23)20(22)21(24)26-3/h4-11,13H,1,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGTXNDEDBAZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















